Cas no 2172371-96-7 (6-(3-fluorophenyl)-5-methyl-1H-indazole)

6-(3-fluorophenyl)-5-methyl-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 6-(3-fluorophenyl)-5-methyl-1H-indazole
- EN300-1586387
- 2172371-96-7
-
- インチ: 1S/C14H11FN2/c1-9-5-11-8-16-17-14(11)7-13(9)10-3-2-4-12(15)6-10/h2-8H,1H3,(H,16,17)
- InChIKey: WIDIUBLWEBACCV-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1=CC2=C(C=NN2)C=C1C
計算された属性
- 精确分子量: 226.09062652g/mol
- 同位素质量: 226.09062652g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- XLogP3: 3.6
6-(3-fluorophenyl)-5-methyl-1H-indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1586387-0.5g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 0.5g |
$1180.0 | 2023-05-23 | ||
Enamine | EN300-1586387-5.0g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 5g |
$3562.0 | 2023-05-23 | ||
Enamine | EN300-1586387-2500mg |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 2500mg |
$2408.0 | 2023-09-24 | ||
Enamine | EN300-1586387-100mg |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 100mg |
$1081.0 | 2023-09-24 | ||
Enamine | EN300-1586387-0.25g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 0.25g |
$1131.0 | 2023-05-23 | ||
Enamine | EN300-1586387-1.0g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 1g |
$1229.0 | 2023-05-23 | ||
Enamine | EN300-1586387-0.1g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 0.1g |
$1081.0 | 2023-05-23 | ||
Enamine | EN300-1586387-10.0g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 10g |
$5283.0 | 2023-05-23 | ||
Enamine | EN300-1586387-0.05g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 0.05g |
$1032.0 | 2023-05-23 | ||
Enamine | EN300-1586387-2.5g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 2.5g |
$2408.0 | 2023-05-23 |
6-(3-fluorophenyl)-5-methyl-1H-indazole 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
6-(3-fluorophenyl)-5-methyl-1H-indazoleに関する追加情報
Research Brief on 6-(3-fluorophenyl)-5-methyl-1H-indazole (CAS: 2172371-96-7): Recent Advances and Applications
The compound 6-(3-fluorophenyl)-5-methyl-1H-indazole (CAS: 2172371-96-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This indazole derivative has been investigated for its role as a key intermediate or active pharmaceutical ingredient (API) in the development of novel drugs targeting various diseases, including cancer, inflammatory disorders, and neurological conditions. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic potential.
One of the most notable advancements in the research of 6-(3-fluorophenyl)-5-methyl-1H-indazole is its application in kinase inhibition. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Recent in vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory activity against specific kinases, including those involved in tumor proliferation and metastasis. The fluorophenyl moiety at the 6-position and the methyl group at the 5-position of the indazole core have been identified as crucial for binding affinity and selectivity, making it a promising candidate for further drug development.
In addition to its kinase inhibitory properties, 6-(3-fluorophenyl)-5-methyl-1H-indazole has shown potential as an anti-inflammatory agent. Research published in the past year has highlighted its ability to modulate inflammatory cytokines and signaling pathways, such as NF-κB and JAK-STAT. These findings suggest that the compound could be developed into a therapeutic agent for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The fluorinated aromatic ring has been implicated in enhancing the compound's metabolic stability and bioavailability, which are critical factors for its clinical translation.
Another area of interest is the compound's role in central nervous system (CNS) disorders. Preliminary studies have indicated that 6-(3-fluorophenyl)-5-methyl-1H-indazole may interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. For instance, it has been explored as a potential modulator of monoamine oxidase (MAO) activity, which is relevant to conditions like Parkinson's disease and depression. However, further research is needed to elucidate its precise mechanism and optimize its pharmacokinetic properties for CNS penetration.
The synthesis of 6-(3-fluorophenyl)-5-methyl-1H-indazole has also seen advancements, with recent publications reporting more efficient and scalable routes. Novel catalytic methods and green chemistry approaches have been employed to improve yield and reduce environmental impact. These synthetic improvements are crucial for enabling large-scale production and facilitating preclinical and clinical studies.
In conclusion, 6-(3-fluorophenyl)-5-methyl-1H-indazole (CAS: 2172371-96-7) represents a versatile scaffold with broad therapeutic potential. Its applications in kinase inhibition, anti-inflammatory therapy, and CNS disorders highlight its importance in drug discovery. Ongoing research aims to further optimize its structure, evaluate its safety and efficacy in animal models, and explore its potential in combination therapies. As the field progresses, this compound is expected to play a pivotal role in the development of next-generation pharmaceuticals.
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